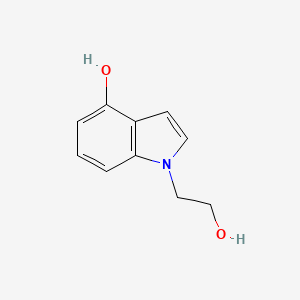
1,2,4-Butanetriol, 3-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Butanetriol, 3-chloro- is a chemical compound with the molecular formula C4H9ClO3 It is a derivative of 1,2,4-butanetriol, where one of the hydroxyl groups is replaced by a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,4-Butanetriol, 3-chloro- can be synthesized through several methods:
Chlorination of 1,2,4-Butanetriol: This involves the reaction of 1,2,4-butanetriol with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to replace one of the hydroxyl groups with a chlorine atom.
Hydroformylation and Reduction: Another method involves the hydroformylation of glycidol followed by reduction. This process involves the addition of a formyl group to glycidol, followed by reduction to yield 1,2,4-butanetriol, which can then be chlorinated.
Biotechnological Synthesis: Recent advancements have shown that genetically engineered Escherichia coli and Pseudomonas fragi bacteria can be used to produce 1,2,4-butanetriol, which can subsequently be chlorinated.
Industrial Production Methods
Industrial production of 1,2,4-butanetriol, 3-chloro- typically involves large-scale chlorination processes using thionyl chloride or phosphorus trichloride. These methods are preferred due to their efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Butanetriol, 3-chloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form 1,2,4-butanetriol.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under mild conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst like palladium (Pd) is commonly employed.
Major Products Formed
Substitution: Products include 1,2,4-butanetriol and its derivatives.
Oxidation: Products include aldehydes and ketones.
Reduction: The primary product is 1,2,4-butanetriol.
Wissenschaftliche Forschungsanwendungen
1,2,4-Butanetriol, 3-chloro- has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: It serves as a precursor for the synthesis of drugs and active pharmaceutical ingredients.
Polymer Industry: It is used in the production of polyesters and other polymers.
Biotechnology: The compound is used in the study of enzymatic reactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of 1,2,4-butanetriol, 3-chloro- involves its interaction with various molecular targets. The chlorine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of different products. The hydroxyl groups can undergo oxidation or reduction, affecting the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
1,2,4-Butanetriol, 3-chloro- can be compared with other similar compounds such as:
1,2,4-Butanetriol: The parent compound with three hydroxyl groups.
Glycerol: A similar triol with three hydroxyl groups but no chlorine atom.
Erythritol: A four-carbon sugar alcohol with four hydroxyl groups.
Uniqueness
1,2,4-Butanetriol, 3-chloro- is unique due to the presence of the chlorine atom, which imparts different chemical properties and reactivity compared to its analogs. This makes it valuable in specific synthetic applications where chlorinated intermediates are required .
Eigenschaften
CAS-Nummer |
87032-72-2 |
|---|---|
Molekularformel |
C4H9ClO3 |
Molekulargewicht |
140.56 g/mol |
IUPAC-Name |
3-chlorobutane-1,2,4-triol |
InChI |
InChI=1S/C4H9ClO3/c5-3(1-6)4(8)2-7/h3-4,6-8H,1-2H2 |
InChI-Schlüssel |
FKAYVCGCODVBDC-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(CO)Cl)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Carbamic acid,[2-amino-4-cyano-5-[methyl(1-methylethyl)amino]phenyl]-,1,1-dimethylethyl ester](/img/structure/B8510605.png)

![(5-{2,4-Bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl}-2-methoxyphenyl)methanol D-Tartrate](/img/structure/B8510623.png)


![4-{[(3S)-3-Methyl-1-piperazinyl]sulfonyl}benzonitrile](/img/structure/B8510638.png)

![1-Piperidineacetamide,4-[(4-fluorophenyl)methyl]-n-[4-[(phenylmethyl)amino]phenyl]-,dihydrochloride](/img/structure/B8510652.png)
![Benzenamine,4-[2,2,2-trifluoro-1-(methoxymethyl)ethoxy]-](/img/structure/B8510657.png)



